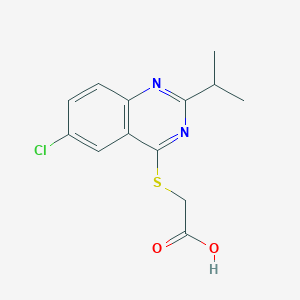
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group at the 6th position, an isopropyl group at the 2nd position, and a thioacetic acid moiety at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid typically involves the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For example, anthranilic acid can be reacted with acetic anhydride to form benzoxazinone, which is then treated with ammonia to yield the quinazoline core .
-
Introduction of Substituents: : The chloro and isopropyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the isopropyl group can be introduced using isopropyl bromide in the presence of a base .
-
Thioacetic Acid Moiety Addition: This can be achieved through the reaction of the quinazoline derivative with thioacetic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
-
Oxidation: : The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride .
-
Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
-
Industry: : It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Derivatives of quinazolinone, such as 4(3H)-quinazolinone, are known for their medicinal properties.
Uniqueness
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, isopropyl group, and thioacetic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7(2)12-15-10-4-3-8(14)5-9(10)13(16-12)19-6-11(17)18/h3-5,7H,6H2,1-2H3,(H,17,18) |
InChI Key |
LJDFDHDKNIFLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)


![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)






![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)

